![molecular formula C11H13NO4 B182839 2-[N-(carboxymethyl)-4-methylanilino]acetic acid CAS No. 28444-51-1](/img/structure/B182839.png)
2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(carboxymethyl)-4-methylanilino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMMA, and it is a derivative of 4-methylaniline. CMMA has been extensively studied for its unique properties, including its ability to act as a chelating agent, its anti-inflammatory effects, and its potential use in cancer treatment.
作用機序
The exact mechanism of action of CMMA is not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of inflammatory cytokines and chemokines. CMMA may also exert its chelating effects by binding to heavy metals and removing them from the body.
Biochemical and Physiological Effects:
CMMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and chelating properties, CMMA has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, CMMA has been shown to possess antimicrobial properties, making it useful in the treatment of bacterial infections.
実験室実験の利点と制限
One of the advantages of using CMMA in lab experiments is its relatively low cost and easy availability. Additionally, CMMA is stable under a wide range of conditions, making it easy to handle in the lab. However, one of the limitations of using CMMA is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on CMMA. One area of interest is the development of new therapeutic applications for CMMA, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and its potential interactions with other compounds. Finally, there is a need for further studies on the potential toxicity of CMMA, particularly in the context of its use in medical applications.
合成法
The synthesis of CMMA involves the reaction of 4-methylaniline with chloroacetic acid, followed by hydrolysis of the resulting N-(carboxymethyl)-4-methylaniline. The final product is obtained by decarboxylation of the intermediate compound.
科学的研究の応用
CMMA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CMMA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMMA has been shown to exhibit chelating properties, making it useful in the treatment of heavy metal poisoning.
特性
CAS番号 |
28444-51-1 |
|---|---|
製品名 |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
QWFVBTNOBWBCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



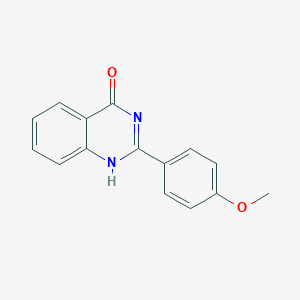

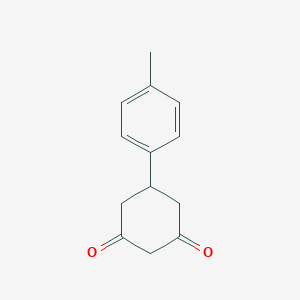

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)

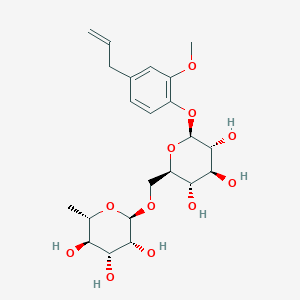


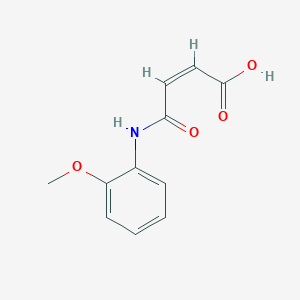

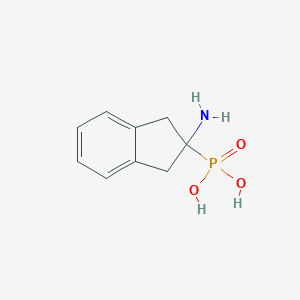
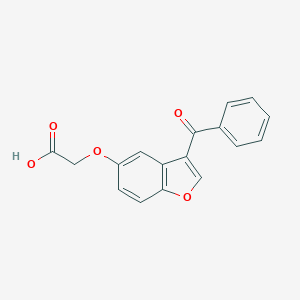
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)